molecular formula C12H11N3O2 B2444839 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime CAS No. 866157-15-5

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime

Cat. No.: B2444839
CAS No.: 866157-15-5
M. Wt: 229.239
InChI Key: WYGGPMUIFFKDFR-DHDCSXOGSA-N
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Description

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23464 g/mol . This compound is known for its unique structure, which includes a pyrazinyloxy group attached to a phenyl ring, and an ethanone oxime moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime involves several steps. One common synthetic route starts with the preparation of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone, which is then converted to its oxime derivative. The reaction conditions typically involve the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime is utilized in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The pyrazinyloxy group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-[4-(2-Pyrazinyloxy)phenyl]-1-ethanone oxime can be compared with other similar compounds, such as:

Properties

IUPAC Name

(NZ)-N-[1-(4-pyrazin-2-yloxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-9(15-16)10-2-4-11(5-3-10)17-12-8-13-6-7-14-12/h2-8,16H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGGPMUIFFKDFR-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=C(C=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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